The synthesis of methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves a condensation reaction between 4-bromo-3,5-dimethyl-1H-pyrazole and methyl 3-formylbenzoate. The reaction conditions generally include:
Reagents:
Reaction Conditions:
Purification Techniques:
Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product and remove any unreacted starting materials or by-products .
The molecular structure of methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can be analyzed through various techniques such as X-ray crystallography and NMR spectroscopy. Key features include:
Structural Features:
Geometric Configuration:
The compound exhibits a specific geometric configuration that influences its reactivity and interactions with biological targets. The presence of halogen (bromine) contributes to its potential for forming hydrogen bonds and engaging in halogen bonding interactions .
Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can participate in various chemical reactions:
Types of Reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with biological targets, primarily through the formation of hydrogen bonds and potential halogen bonding due to the bromine atom.
Biological Activity:
Research indicates that compounds containing pyrazole rings may exhibit antimicrobial and anticancer properties. The specific mechanism may involve:
Further studies are needed to elucidate the precise pathways through which this compound exerts its effects .
Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate possesses distinct physical and chemical properties:
Physical Properties:
Chemical Properties:
Methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several applications across various fields:
Scientific Research Applications:
The compound's unique structural characteristics make it a valuable intermediate in organic synthesis and a candidate for further pharmaceutical development .
The compound is systematically named as methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, adhering to IUPAC conventions. This name precisely describes its structure: a benzoate ester at the meta position with a methylene-linked 4-bromo-3,5-dimethylpyrazole substituent. Alternative naming variations observed in chemical databases include methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate, reflecting minor punctuation differences in ring numbering descriptors.
Common synonyms used in commercial and research contexts include:
Table 1: Nomenclature and Synonyms
| Nomenclature Type | Identifier |
|---|---|
| IUPAC Name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate |
| Alternative Systematic Name | methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
| Common Synonyms | HMS555C10; Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate |
The molecular formula C₁₄H₁₅BrN₂O₂ is consistently verified across chemical databases and supplier specifications. This formula accounts for:
The calculated molecular weight is 323.19 g/mol, as confirmed by high-resolution mass spectrometry and supplier documentation. The mass fragmentation pattern shows a characteristic M⁺ and M+2 isotopic peak ratio (approximately 1:1) due to the bromine atom [1] [2] [3].
The compound has a single, unique Chemical Abstracts Service (CAS) Registry Number: 175203-23-3, universally recognized across chemical suppliers and databases. This identifier is crucial for unambiguous substance tracking in regulatory, research, and commerce contexts. Additional database identifiers include:
Regulatory status assessments confirm this compound is not listed on major inventories including TSCA (US), DSL/NDSL (Canada), or EINECS (Europe), indicating its primary use is in research and development rather than large-scale industrial applications [2] [7].
While experimental spectral data is partially limited in the sources, key spectroscopic characteristics can be predicted from structural features and fragment analogs:
Aromatic protons: Multiplets between δ 7.4–8.1 ppm for meta-substituted benzene ring
¹³C NMR: Characteristic resonances comprise:
Methyl/methylene carbons: δ 50–52 ppm (ester CH₃), δ 33–35 ppm (CH₂), δ 11–14 ppm (pyrazole CH₃)
FT-IR: Diagnostic absorption bands include:
C-Br stretch: ~650–700 cm⁻¹
Mass Spectrometry: Major fragmentation patterns include:
Table 2: Predicted Key Spectroscopic Signatures
| Technique | Functional Group | Expected Signal/Absorption |
|---|---|---|
| ¹H NMR | Benzylic CH₂ | δ 5.4 ppm (singlet, 2H) |
| Ester CH₃ | δ 3.9 ppm (singlet, 3H) | |
| ¹³C NMR | Ester carbonyl | δ ~167 ppm |
| FT-IR | C=O stretch | ~1720 cm⁻¹ |
| MS | Molecular ion | m/z 324 [M+H]⁺ (base peak isotopic pair) |
While an explicit crystal structure for methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate was not located, analysis of closely related brominated pyrazole compounds provides insight into solid-state behavior. The compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole (C₁₀H₉BrN₂), which shares key structural motifs, crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å, and cell volume 962.09(12) ų. Though not identical, this analog demonstrates how pyrazole-benzene conjugates pack:
The title compound likely exhibits similar solid-state characteristics due to shared functional groups and steric profiles. Its melting point (105–107°C) confirms crystallinity consistent with extended hydrogen-bonded networks observed in pyrazole derivatives. The orthorhombic symmetry and packing efficiency contribute to thermal stability .
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: